molecular formula C15H14O4 B15194621 4-Ethoxyphenyl 4-hydroxybenzoate CAS No. 50687-63-3

4-Ethoxyphenyl 4-hydroxybenzoate

Cat. No.: B15194621
CAS No.: 50687-63-3
M. Wt: 258.27 g/mol
InChI Key: TXCMGEVSDTYAMG-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters. It is derived from 4-hydroxybenzoic acid and 4-ethoxyphenol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxyphenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-ethoxyphenol. This reaction is carried out in the presence of an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction medium often includes an organic solvent like toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous stirring and controlled temperature conditions to ensure complete conversion of reactants. The product is then purified through recrystallization or distillation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyphenyl 4-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxyphenyl 4-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and as a preservative in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 4-Ethoxyphenyl 4-hydroxybenzoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as amine oxidase and hydroxylase, by binding to their active sites. This interaction can lead to the modulation of biochemical pathways, affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxyphenyl 4-hydroxybenzoate stands out due to its unique ethoxy group, which imparts distinct chemical properties compared to its analogs. This difference can influence its reactivity, solubility, and overall stability, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

(4-ethoxyphenyl) 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-2-18-13-7-9-14(10-8-13)19-15(17)11-3-5-12(16)6-4-11/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCMGEVSDTYAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302609
Record name 4-ethoxyphenyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50687-63-3
Record name Benzoic acid, 4-hydroxy-, 4-ethoxyphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50687-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 152099
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050687633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC152099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ethoxyphenyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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